(S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanaminehcl
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Overview
Description
(S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a compound that features a cyclopropyl group attached to a methanamine moiety, with additional chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds or ylides as intermediates.
Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, using appropriate halogenating agents.
Amine Formation: The methanamine moiety is introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and halogenation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Dehalogenated or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology
The compound’s structural features make it a valuable tool in studying biological processes, especially those involving cyclopropyl-containing compounds and their interactions with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases .
Industry
Industrially, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of (S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, enhancing binding affinity and specificity . The chloro and fluoro substituents further modulate the compound’s electronic properties, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
(S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
(S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)ethanamine: Features an ethyl chain instead of a methylene group, altering its steric and electronic properties.
Uniqueness
The unique combination of the cyclopropyl group, chloro and fluoro substituents, and the methanamine moiety in (S)-(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
(S)-(2-chloro-5-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11ClFN/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1 |
InChI Key |
YOIPZVCJISIFTN-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=C(C=CC(=C2)F)Cl)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)F)Cl)N |
Origin of Product |
United States |
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